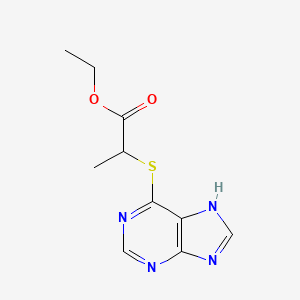
ethyl 2-(9H-purin-6-ylthio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(9H-purin-6-ylthio)propanoate is a chemical compound with the molecular formula C10H12N4O2S and a molecular weight of 252.297 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids like DNA and RNA.
Métodos De Preparación
The synthesis of ethyl 2-(9H-purin-6-ylthio)propanoate typically involves the reaction of 6-mercaptopurine with ethyl 2-bromopropanoate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Ethyl 2-(9H-purin-6-ylthio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-(9H-purin-6-ylthio)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(9H-purin-6-ylthio)propanoate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to a decrease in the synthesis of nucleotides and nucleic acids. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Ethyl 2-(9H-purin-6-ylthio)propanoate can be compared with other purine derivatives, such as:
6-Mercaptopurine: A well-known anticancer and immunosuppressive agent.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: A medication used to treat gout and hyperuricemia.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C10H12N4O2S |
|---|---|
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
ethyl 2-(7H-purin-6-ylsulfanyl)propanoate |
InChI |
InChI=1S/C10H12N4O2S/c1-3-16-10(15)6(2)17-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H,11,12,13,14) |
Clave InChI |
QVAYDLOUQXOGFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)SC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid](/img/structure/B15079067.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B15079071.png)

![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15079108.png)

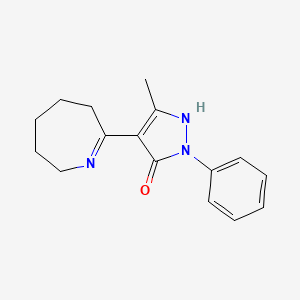
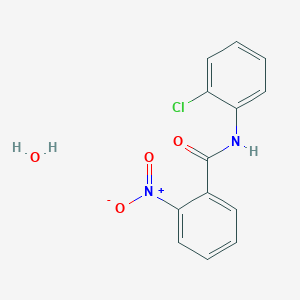
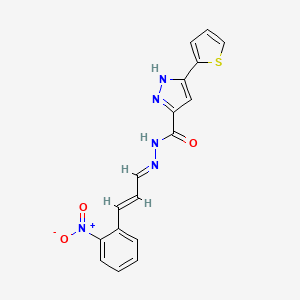
![(5Z)-3-ethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079122.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15079127.png)
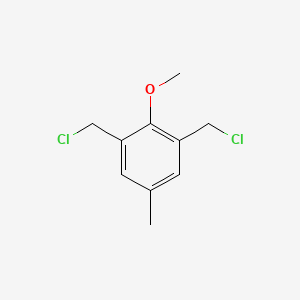
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079138.png)
![2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B15079147.png)
![Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15079158.png)
